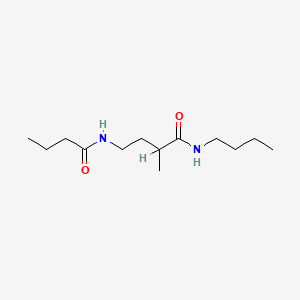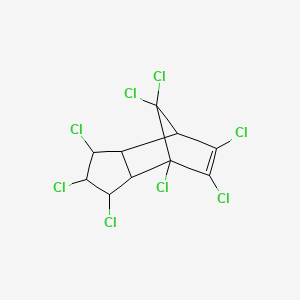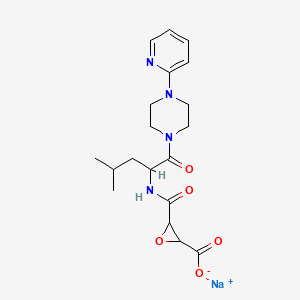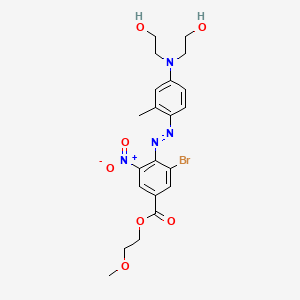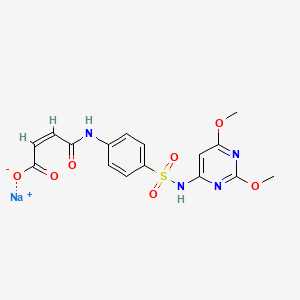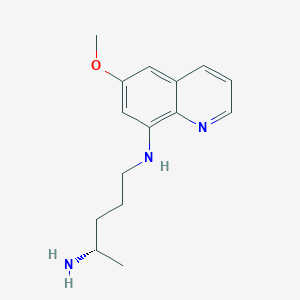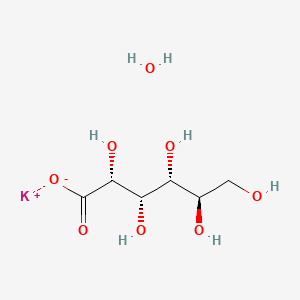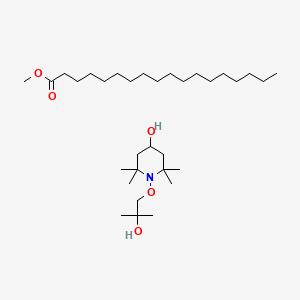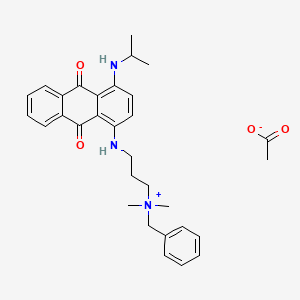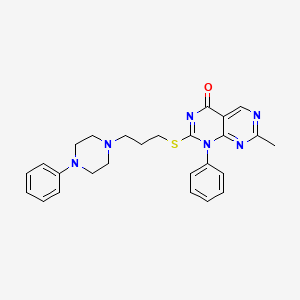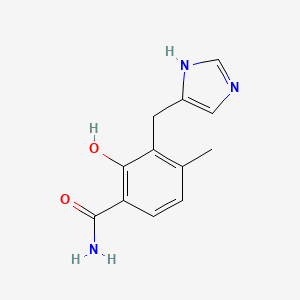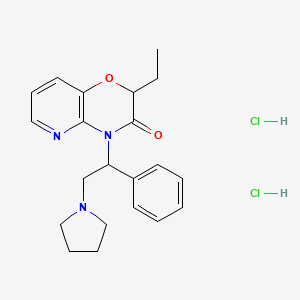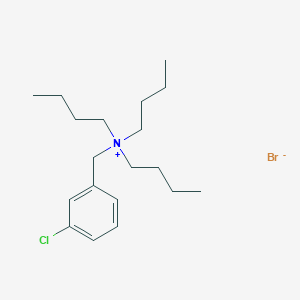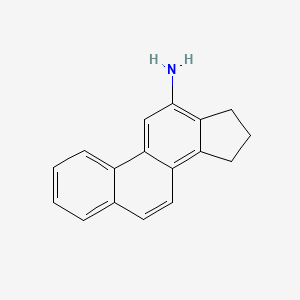
16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine is a complex organic compound with the molecular formula C17H15N. It is part of the cyclopenta[a]phenanthrene family, which is known for its polycyclic aromatic structure. This compound is characterized by its unique arrangement of carbon and nitrogen atoms, forming a fused ring system that includes both five-membered and six-membered rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reduction of a precursor compound, such as 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one, using sodium and liquid ammonia . This reduction step is crucial for forming the dihydro structure of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Further reduction can lead to the saturation of additional double bonds.
Substitution: Aromatic substitution reactions can occur, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or nitro groups into the aromatic ring .
Aplicaciones Científicas De Investigación
16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential as a bioactive molecule with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: This compound has a similar structure but includes a methyl group at the 17th position.
15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one: A precursor in the synthesis of 16,17-Dihydro-15H-cyclopenta(a)phenanthren-12-amine.
Uniqueness
This compound is unique due to its specific arrangement of rings and the presence of an amine group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
3036-49-5 |
|---|---|
Fórmula molecular |
C17H15N |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
16,17-dihydro-15H-cyclopenta[a]phenanthren-12-amine |
InChI |
InChI=1S/C17H15N/c18-17-10-16-12-5-2-1-4-11(12)8-9-14(16)13-6-3-7-15(13)17/h1-2,4-5,8-10H,3,6-7,18H2 |
Clave InChI |
KDIASNUOHOXVGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C=CC4=CC=CC=C4C3=CC(=C2C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


